molecular formula C20H19FN2O2S B11593505 (5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11593505
M. Wt: 370.4 g/mol
InChI Key: UZAJHXQTGHUYQS-PDGQHHTCSA-N
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Description

(5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one is a synthetic organic compound characterized by its unique structure, which includes a fluorobenzyl group, a benzylidene group, and a thioxoimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thioxoimidazolidinone Core: This step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thioxoimidazolidinone ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction between the thioxoimidazolidinone intermediate and a benzaldehyde derivative.

    Attachment of the Fluorobenzyl Group: The final step involves the nucleophilic substitution reaction of the benzylidene intermediate with a fluorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (e.g., amines, thiols) can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol or amine derivatives.

    Substitution: Compounds with different substituents on the fluorobenzyl group.

Scientific Research Applications

(5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Structures: Interacting with cellular membranes or other structures, leading to changes in cell function or viability.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-{4-[(3-chlorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
  • (5Z)-5-{4-[(3-bromobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Uniqueness

The presence of the fluorobenzyl group in (5Z)-5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19FN2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C20H19FN2O2S/c1-2-10-23-19(24)18(22-20(23)26)12-14-6-8-17(9-7-14)25-13-15-4-3-5-16(21)11-15/h3-9,11-12H,2,10,13H2,1H3,(H,22,26)/b18-12-

InChI Key

UZAJHXQTGHUYQS-PDGQHHTCSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)F)NC1=S

Origin of Product

United States

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